molecular formula C6H11IO5 B12432227 6-Deoxy-6-iodo-d-glucopyranose

6-Deoxy-6-iodo-d-glucopyranose

Cat. No.: B12432227
M. Wt: 290.05 g/mol
InChI Key: HOPLQCPVSBDZRN-GASJEMHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxy-6-iodo-d-glucopyranose is a chemically modified glucose molecule where the hydroxyl group at the 6th carbon is replaced by an iodine atom. This compound is part of the broader class of halogenated sugars, which have significant applications in various fields of research and industry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Deoxy-6-iodo-d-glucopyranose typically involves the iodination of a glucose derivative. One common method starts with methyl 2,3,4-tri-O-benzyl-6-deoxy-6-iodo-α-d-glucopyranoside. The key steps include:

Industrial Production Methods

For industrial-scale production, the process involves the reaction of 2,3,4-tri-O-benzyl-d-glucopyranoside methyl-6-methanesulfonate to prepare 2,3,4-tri-O-benzyl-6-iodo-methyl-d-glucopyranoside. This is followed by further reactions to prepare 2,3,4-tri-O-benzyl-6-deoxy-methyl-d-glucopyranoside and finally 2,3,4-tri-O-benzyl-6-deoxy-d-glucopyranosyl acid-1,5-lactone .

Chemical Reactions Analysis

Types of Reactions

6-Deoxy-6-iodo-d-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Deoxy-6-iodo-d-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Deoxy-6-iodo-d-glucopyranose involves its interaction with specific molecular targets. For example, it has been studied for its inhibitory action against enzymes like Taka-amylase A. The compound exhibits mixed-type inhibition, indicating that it can bind to both the enzyme and the enzyme-substrate complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Deoxy-6-iodo-d-glucopyranose is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to other deoxy sugars. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C6H11IO5

Molecular Weight

290.05 g/mol

IUPAC Name

(3R,4S,5S,6S)-6-(iodomethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H11IO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1

InChI Key

HOPLQCPVSBDZRN-GASJEMHNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)I

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)I

Origin of Product

United States

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